

(2R,3R)-3-Aminopentan-2-ol: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-**3-aminopentan-2-ol** is a chiral vicinal amino alcohol, a class of organic compounds that are pivotal as building blocks in asymmetric synthesis and are integral components in a wide array of pharmaceuticals and biologically active molecules. The specific stereochemistry of (2R,3R)-**3-aminopentan-2-ol**, with its syn relationship between the amino and hydroxyl groups, makes it a valuable synthon for the construction of complex molecular architectures with defined three-dimensional orientations. This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in chemical research and drug development.

Synthesis of (2R,3R)-3-Aminopentan-2-ol

The stereoselective synthesis of (2R,3R)-**3-aminopentan-2-ol** is crucial for its application in stereospecific synthesis and drug design. The primary strategies for obtaining the desired syn diastereomer involve the stereoselective reduction of the corresponding α -amino ketone, 3-aminopentan-2-one.

Stereoselective Reduction of 3-Aminopentan-2-one

A common and effective method for the synthesis of syn-amino alcohols is the diastereoselective reduction of the corresponding α -amino ketone. This transformation can be

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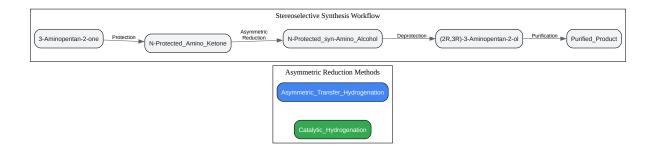
achieved using various reducing agents and catalytic systems, with the choice of catalyst and reaction conditions being critical for achieving high diastereoselectivity for the desired (2R,3R) isomer.

Experimental Protocol: Diastereoselective Reduction

The following is a generalized protocol for the diastereoselective reduction of an N-protected 3-amino-2-pentanone to the corresponding syn-amino alcohol. The choice of protecting group for the amine and the specific chiral catalyst are key to directing the stereochemical outcome.

- Protection of the Amino Group: The starting material, 3-aminopentan-2-one, is first protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions and to influence the stereoselectivity of the reduction.
- Asymmetric Reduction: The N-protected 3-amino-2-pentanone is then subjected to asymmetric reduction. Two common methods are:
 - Asymmetric Transfer Hydrogenation: This method employs a chiral transition metal catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand) and a hydrogen donor (e.g., isopropanol or formic acid). The reaction is typically carried out in an organic solvent at a controlled temperature.
 - Catalytic Hydrogenation: This involves the use of a chiral catalyst (e.g., a Rh-BINAP complex) under a hydrogen atmosphere. The choice of solvent, pressure, and temperature is optimized to maximize the yield and diastereoselectivity for the syn product.
- Deprotection: Following the reduction, the protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final (2R,3R)-**3-aminopentan-2-ol**.
- Purification: The final product is purified using techniques such as distillation or chromatography to isolate the desired stereoisomer in high purity.





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Caption: General workflow for the stereoselective synthesis of (2R,3R)-3-aminopentan-2-ol.

Physicochemical Properties

The physicochemical properties of (2R,3R)-**3-aminopentan-2-ol** are essential for its handling, formulation, and application in various chemical processes. While experimentally determined data is limited in publicly available literature, computed and predicted values provide useful estimates.



Property	Value (Predicted/Computed)	Source
Molecular Formula	C5H13NO	PubChem[1][2]
Molecular Weight	103.16 g/mol	PubChem[1][2]
Boiling Point	186.8 ± 13.0 °C	ChemBK[3]
Density	0.912 ± 0.06 g/cm ³	ChemBK[3]
рКа	12.95 ± 0.45	ChemBK[3]
XLogP3	0.2	PubChem
Hydrogen Bond Donor Count	2	PubChem[4]
Hydrogen Bond Acceptor Count	2	PubChem[4]
Rotatable Bond Count	2	PubChem[4]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of the stereochemistry of (2R,3R)-**3-aminopentan-2-ol**. While a complete set of experimental spectra is not readily available in the public domain, typical spectral features can be predicted.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pentane backbone, with the chemical shifts and coupling constants of the protons at the C2 and C3 stereocenters being particularly informative for confirming the syn relative stereochemistry.
- ¹³C NMR: A ¹³C NMR spectrum for (2R,3R)-**3-aminopentan-2-ol** is reported to be available in the SpectraBase database, which would provide definitive evidence of the carbon framework.[5][6][7]
- IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹, as well as C-H, C-O, and C-N stretching and bending vibrations.



 Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns corresponding to the structure of 3-aminopentan-2-ol.

Chemical Properties and Reactivity

(2R,3R)-**3-aminopentan-2-ol** possesses two reactive functional groups: a primary amine and a secondary alcohol. This bifunctionality allows for a range of chemical transformations.

- N-Acylation and N-Alkylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form secondary or tertiary amines.
- O-Acylation and O-Alkylation: The hydroxyl group can be acylated to form esters or alkylated to form ethers.
- Cyclization Reactions: The vicinal amino and hydroxyl groups can be utilized to form various heterocyclic structures, such as oxazolines, which are valuable intermediates in organic synthesis.
- Coordination Chemistry: The amino alcohol moiety can act as a bidentate ligand, coordinating to metal centers to form chiral catalysts for asymmetric synthesis.

Applications in Drug Development and Research

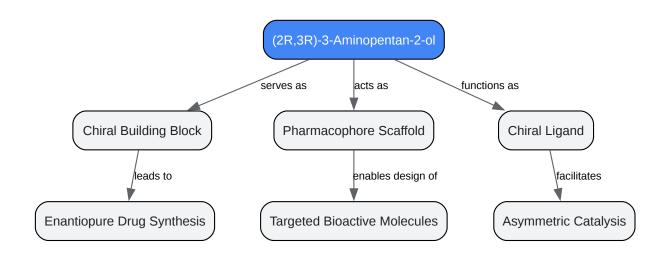
Vicinal amino alcohols are a privileged structural motif found in a vast number of biologically active compounds and pharmaceuticals.[1] Their prevalence underscores their importance in medicinal chemistry.

- Chiral Building Blocks: (2R,3R)-3-aminopentan-2-ol serves as a valuable chiral building block for the synthesis of more complex molecules with specific stereochemical requirements. This is particularly important in the development of enantiomerically pure drugs, where one stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.
- Pharmacophore Scaffolds: The amino alcohol functionality is a key pharmacophore in many drug classes. For instance, β-amino alcohols are found in beta-blockers used to treat cardiovascular diseases, as well as in various antiviral, anticancer, and antimicrobial agents.



- [1] The specific stereochemistry of (2R,3R)-**3-aminopentan-2-ol** can be exploited to design ligands that bind with high affinity and selectivity to biological targets such as enzymes and receptors.
- Asymmetric Catalysis: As a chiral ligand, (2R,3R)-3-aminopentan-2-ol can be used to
 prepare chiral catalysts for a variety of asymmetric transformations. These catalysts are
 instrumental in the efficient and environmentally friendly production of single-enantiomer
 pharmaceuticals.

While specific biological activities for (2R,3R)-**3-aminopentan-2-ol** have not been extensively reported, its structural similarity to known pharmacophores suggests its potential as a starting point for the discovery of new therapeutic agents.



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Caption: Logical relationships of (2R,3R)-3-aminopentan-2-ol's applications.

Conclusion

(2R,3R)-**3-aminopentan-2-ol** is a stereochemically defined vicinal amino alcohol with significant potential in synthetic organic chemistry and drug discovery. Its synthesis, primarily through the stereoselective reduction of the corresponding amino ketone, allows for the creation of a valuable chiral synthon. While detailed experimental data on its properties are not widely published, its structural features and the known importance of the vicinal amino alcohol



motif suggest that it is a compound of considerable interest for further research and development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this and related chiral molecules.

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